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Compound of Interest

Compound Name:
[5-Chloro-2-(2-

propynyloxy)phenyl]methanol

CAS No.: 400751-45-3

Cat. No.: B2429519

Get Quote

Executive Summary & Chemical Identity
As researchers in medicinal chemistry and materials science, we often encounter "privileged

structures"—scaffolds that serve as versatile distinct nodes in chemical space. [5-Chloro-2-(2-
propynyloxy)phenyl]methanol is one such intermediate. It functions as a bifunctional building

block: the benzyl alcohol moiety offers a handle for oxidation or halogenation, while the

propargyl ether serves as a latent "click" handle or a precursor for intramolecular cyclization to

benzofurans and chromenes.

The following data summarizes the core identifiers for integration into your compound libraries

and ELNs (Electronic Lab Notebooks).

Table 1: Chemical Identifiers & Properties
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Property Value

IUPAC Name [5-Chloro-2-(2-propynyloxy)phenyl]methanol

Common Name 5-Chloro-2-(prop-2-yn-1-yloxy)benzyl alcohol

Molecular Formula C₁₀H₉ClO₂

Molecular Weight 196.63 g/mol

SMILES (Canonical) OCC1=C(OCC#C)C=CC(Cl)=C1

InChI String
InChI=1S/C10H9ClO2/c1-2-4-13-10-6-3-8(11)5-

9(10)7-12/h1,3,5-6,12H,4,7H2

Key Functional Groups Aryl Chloride, Propargyl Ether, Benzyl Alcohol

Predicted LogP ~2.1 (Moderate Lipophilicity)

Synthetic Pathway: Chemoselective O-Alkylation
The synthesis of this compound requires high chemoselectivity to ensure alkylation occurs at

the phenolic oxygen rather than the benzylic alcohol. The difference in pKa between the phenol

(~10) and the benzyl alcohol (~15) allows us to use a mild base like Potassium Carbonate (

), which deprotonates the phenol exclusively, leaving the aliphatic alcohol untouched.

Strategic Logic
Reagent Choice: Propargyl bromide is used as the electrophile. It is typically supplied as a

solution in toluene to mitigate shock sensitivity.

Base Selection:

is preferred over NaH. NaH is non-selective and would deprotonate both hydroxyl groups,
leading to a mixture of mono- and bis-alkylated products.

Solvent System: Acetone or DMF. Acetone is easier to remove during workup, but DMF

accelerates the reaction via better solubilization of the carbonate anion.

Diagram 1: Synthetic Workflow
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5-Chloro-2-hydroxybenzyl alcohol
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(In Situ)

Deprotonation (pKa ~10) Target Product:
[5-Chloro-2-(2-propynyloxy)phenyl]methanol

SN2 O-Alkylation

Click to download full resolution via product page

Caption: Chemoselective O-alkylation strategy leveraging pKa differences to avoid side

reactions at the benzylic position.

Experimental Protocol
Objective: Synthesis of [5-Chloro-2-(2-propynyloxy)phenyl]methanol on a 10 mmol scale.

Materials:
5-Chloro-2-hydroxybenzyl alcohol (1.58 g, 10 mmol)

Propargyl bromide (80% wt in toluene) (1.34 mL, ~12 mmol)

Potassium Carbonate (

), anhydrous (2.76 g, 20 mmol)

Acetone (Reagent Grade, 50 mL)

Methodology:
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar

and a reflux condenser. Flush with Nitrogen (

).

Solubilization: Add 5-Chloro-2-hydroxybenzyl alcohol and 50 mL of acetone. Stir until fully

dissolved.

Deprotonation: Add anhydrous
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in one portion. The suspension will turn slightly yellow as the phenoxide forms. Stir at room
temperature for 15 minutes.

Alkylation: Add propargyl bromide dropwise via syringe over 5 minutes. Caution: Propargyl

bromide is a lachrymator.

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (

) should disappear, and a less polar spot (

) should appear.

Workup:

Cool to room temperature.[1]

Filter off the solid inorganic salts (

, excess

).

Concentrate the filtrate under reduced pressure (Rotovap).

Redissolve the residue in EtOAc (30 mL) and wash with water (2 x 15 mL) and Brine (15

mL).

Dry over

, filter, and concentrate.

Purification: The crude oil often solidifies. If necessary, purify via flash column

chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Self-Validating Check: The appearance of a triplet at

ppm (alkyne proton) and a doublet at

ppm (OCH2) in the
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H-NMR confirms the installation of the propargyl group.

Downstream Applications: The "Clickable" Scaffold
This molecule is not just an endpoint; it is a gateway to complex heterocycles. The proximity of

the propargyl ether to the benzyl alcohol allows for intramolecular cyclization reactions,

particularly those catalyzed by "soft" Lewis acids like Gold(I) or Platinum(II).

Key Transformation: Gold-Catalyzed Cycloisomerization
By activating the alkyne with a gold catalyst (e.g.,

or

), the benzyl alcohol oxygen can attack the internal carbon of the alkyne. This pathway typically
yields isochromene derivatives, which are potent scaffolds in antifungal and anticancer drug
discovery.

Diagram 2: Application Pathways

[5-Chloro-2-(2-propynyloxy)phenyl]methanol

Pathway A: Oxidation
(MnO2 or PCC)

Pathway B: Au(I)/Ag(I) Catalysis
(Intramolecular Hydroalkoxylation)

Pathway C: CuAAC Click
(Azide-Alkyne Cycloaddition)

5-Chloro-2-(propynyloxy)benzaldehyde
(Precursor to Coumarins)

5-Chloro-1H-isochromene
(Bioactive Scaffold)

Triazole-Linked Probes
(Chemical Biology)
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Caption: Divergent synthetic utility: Oxidation, Metal-Catalyzed Cyclization, and Click

Chemistry.

Safety & Handling
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Propargyl Functionality: While stable at room temperature, propargyl ethers can be

energetic. Avoid distillation to dryness at high temperatures (>150°C).

Reagent Toxicity: Propargyl bromide is a potent alkylating agent and lachrymator. All

transfers must occur in a fume hood.

Storage: Store the product at 2–8°C. The benzyl alcohol moiety is susceptible to slow air

oxidation to the aldehyde over months.

References
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Sigma-Aldrich.[2] Product Specification: 5-Chloro-2-hydroxybenzyl alcohol. (Used for

precursor validation).

Gold-Catalyzed Cyclization of Alkynyl Benzyl Alcohols

Journal of Organic Chemistry. "Gold(III)-Catalyzed Synthesis of Isochromenes from
Alkynyl Benzyl Alcohols.

Chemical Reviews. "Recent Advances in the Synthesis of Chromenes and Isochromenes."

Propargyl Ether Safety: Bretherick's Handbook of Reactive Chemical Hazards. Propargyl
Compounds. (Safety grounding for Section 5).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methanol-smiles-and-inchikey]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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